2-Oxopropyl phenylacetate chemical properties and structure
2-Oxopropyl phenylacetate chemical properties and structure
An In-depth Technical Guide to 2-Oxopropyl Phenylacetate: Properties, Structure, and Synthetic Approaches
Introduction
2-Oxopropyl phenylacetate is an organic compound that incorporates both a ketone and an ester functional group. Its structure consists of a phenylacetate backbone esterified with a 2-oxopropyl (acetonyl) group. While not as extensively documented as some of its parent compounds like phenylacetic acid, its unique bifunctional nature suggests potential applications as a building block in organic synthesis and as a precursor for more complex molecules in pharmaceutical and materials science research. This guide provides a detailed overview of its chemical properties, structural features, and plausible synthetic methodologies, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Properties
The molecular structure of 2-Oxopropyl phenylacetate is characterized by a phenyl ring attached to an acetyl group, which is in turn ester-linked to a propanone moiety. This combination of an aromatic ring, an ester, and a ketone dictates its chemical and physical properties.
Molecular Structure
Caption: Molecular structure of 2-Oxopropyl phenylacetate.
Physicochemical Properties
Due to the limited direct experimental data for 2-Oxopropyl phenylacetate, the following properties are estimated based on the known properties of phenylacetates and similar ketones.
| Property | Value | Source/Basis |
| Molecular Formula | C11H12O3 | Calculated |
| Molecular Weight | 192.21 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar esters like phenylacetate and ketones like phenylacetone.[1][2] |
| Boiling Point | Estimated >250 °C | Higher than phenylacetone (214-216 °C) due to increased molecular weight and polarity.[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, DCM); limited solubility in water | The hydrophobic phenyl and alkyl groups reduce water solubility, while the ester and ketone groups allow for solubility in polar organic solvents.[1][3] |
| Density | ~1.1 g/mL | Estimated to be slightly denser than water, similar to other aromatic esters. |
Synthesis and Reactivity
The synthesis of 2-Oxopropyl phenylacetate can be approached through several standard organic chemistry reactions. The most direct method would be the esterification of phenylacetic acid with 1-hydroxy-2-propanone.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 2-Oxopropyl phenylacetate.
Experimental Protocol: Fischer Esterification
This protocol describes a potential synthesis of 2-Oxopropyl phenylacetate via Fischer esterification.
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Reaction Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylacetic acid (1 equivalent), 1-hydroxy-2-propanone (1.2 equivalents), and a suitable solvent such as toluene.
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Catalysis : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
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Reflux : Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).
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Work-up : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution. Subsequently, wash with brine.
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Extraction and Drying : Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
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Purification : Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 2-Oxopropyl phenylacetate.
Reactivity
The reactivity of 2-Oxopropyl phenylacetate is governed by its two primary functional groups:
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Ester Group : The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding phenylacetic acid and 1-hydroxy-2-propanone.[3] It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.[3]
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Ketone Group : The carbonyl group of the 2-oxopropyl moiety can undergo nucleophilic addition reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also serve as a site for forming larger molecules through reactions such as aldol condensation or the Wittig reaction.
Potential Applications in Research and Drug Development
The bifunctional nature of 2-Oxopropyl phenylacetate makes it a versatile intermediate in organic synthesis.
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Pharmaceutical Synthesis : Phenylacetic acid and its derivatives are precursors to various pharmaceuticals, including penicillin G and diclofenac.[4] The 2-oxopropyl phenylacetate structure could be a key intermediate in the synthesis of more complex drug candidates. The ketone functionality provides a handle for further molecular elaboration. Phenylacetates, in general, are used as intermediates in the synthesis of pharmaceuticals.
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Flavor and Fragrance Industry : Phenylacetic acid is known for its honey-like odor at low concentrations.[4] Esters of phenylacetic acid may also possess interesting aromatic properties, making them potentially useful in the fragrance and flavor industries.[3]
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Polymer Chemistry : The reactivity of the ketone group could allow for the incorporation of this molecule into polymer chains to modify the properties of the resulting materials.[5]
Conclusion
2-Oxopropyl phenylacetate is a molecule with significant potential as a synthetic intermediate. Its structure, combining a phenylacetate core with a reactive ketone, opens avenues for the creation of a wide array of more complex molecules. While specific data for this compound is not abundant, its properties and reactivity can be reliably inferred from the well-established chemistry of esters and ketones. The synthetic protocol outlined provides a practical approach for its preparation, enabling further investigation into its applications in medicinal chemistry, materials science, and other areas of chemical research.
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